molecular formula C10H4Cl2O4 B079779 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone CAS No. 14918-69-5

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone

Cat. No. B079779
CAS RN: 14918-69-5
M. Wt: 259.04 g/mol
InChI Key: KFAVXUQFBGHURZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone is a compound that has been synthesized through various methods, demonstrating its importance in chemical research. One such method involves the catalytic chlorination of 1,4-naphthaquinone in the presence of iron trichloride, optimizing conditions such as reaction temperature and catalyst dosage to achieve high yield and purity (Cheng Yue-shan, 2006). Another approach uses photochemical 2+2 addition of 2-chloro-1,4-naphthoquinone to alkenes, followed by elimination of hydrogen chloride, providing a general synthetic method for 1,2-dihydrocyclobuta[b]naphthalene-3,8-diones (T. Naito, Y. Makita, C. Kaneko, 1984).

Molecular Structure Analysis

The molecular structure of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone and related compounds has been extensively studied, with research focusing on their antiplatelet, antiinflammatory, and antiallergic activities. Structural analysis and biological activity assessment have suggested an approach for the development of new classes of antineoplastic agents based on this structural pattern (He Xi Chang et al., 1999).

Chemical Reactions and Properties

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone undergoes various chemical reactions that contribute to its diverse range of activities. For example, the compound has shown interesting inhibitory activities in cytotoxic test systems, with activities also noted in some 5,8-dihydroxy-1,4-naphthoquinone derivatives (He Xi Chang et al., 1999). Additionally, its derivatives have been evaluated for antiplatelet, antiinflammatory, and antiallergic activities, with most compounds showing potent activities in all assays (L. J. Huang et al., 1998).

Physical Properties Analysis

The physical properties of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone, such as solubility, melting point, and stability, are crucial for its application in various fields. While specific studies on these properties were not highlighted in the searched papers, the synthesis methods and chemical reactions indicate that the compound's physical properties are conducive to its use in chemical reactions and potential pharmaceutical applications.

Chemical Properties Analysis

The chemical properties of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone, including its reactivity with other chemical compounds and its role in synthesis processes, are well-documented. The compound's ability to undergo photochemical 2+2 cycloaddition reactions and its use in the synthesis of biologically active compounds highlight its versatile chemical properties (T. Naito et al., 1984).

Scientific Research Applications

  • Antineoplastic Agents : A study explored the synthesis and biological activity of various 2-chloro-3-(substituted phenoxy)-1, 4-naphthoquinones and related 5, 8-dihydroxy-1,4-naphthoquinone derivatives, indicating potential as antineoplastic agents (Chang et al., 1999).

  • Antimicrobial and Antifungal Activity : The compound's derivatives have been investigated for their antimicrobial and fungicidal activities. This includes the study of aminopyrazole derivatives of naphthoquinone which showed high activity against the Candida tenuis test culture (Polish et al., 2019).

  • Leishmanicidal Activity : It's been found that 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone is effective in killing promastigotes and intracellular amastigotes of Leishmania donovani, which suggests potential as a treatment for visceral leishmaniasis (Lezama-Dávila et al., 2012).

  • Antiplatelet, Antiinflammatory, and Antiallergic Activities : Studies on derivatives of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone have demonstrated significant antiplatelet, antiinflammatory, and antiallergic activities (Huang et al., 1998).

  • Nucleophilic Substitution Reactions : This compound is also involved in various nucleophilic substitution reactions with significant outcomes. For instance, reactions with substituted indoles have been explored for their electrochemical properties (Ibiş et al., 2019).

  • Detection and Determination Applications : It has been used for the specific detection of thioamides, like in the quantitative determination of ethionamide in tablets (Devani et al., 1974).

  • Synthesis of Other Compounds : This naphthoquinone has been utilized in the synthesis of various biologically active compounds, demonstrating the versatility of this compound in synthetic chemistry applications (Maurya, 2020).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

properties

IUPAC Name

6,7-dichloro-5,8-dihydroxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2O4/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAVXUQFBGHURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=C(C1=O)C(=C(C(=C2O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone

CAS RN

14918-69-5
Record name 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
RL COPELAND, JR Das, O Bakare… - Anticancer …, 2007 - ar.iiarjournals.org
Background: Prostate cancer ranks third worldwide in cancer incidence and sixth in cancer mortality among men. A number of 1,4-naphthoquinone derivatives have been found to …
Number of citations: 0 ar.iiarjournals.org
I Khelifi, A Tourrette, Z Dhouafli… - Biotechnology and …, 2020 - Wiley Online Library
Alzheimer's disease is characterized by amyloid β aggregation and cholinergic neurodegeneration. In the present study, pure DDN (2,3‐dichloro‐5,8‐dihydroxy‐1,4‐naphthoquinone) …
Number of citations: 0 iubmb.onlinelibrary.wiley.com
MG Kim, HS Lee - Applied Biological Chemistry, 2016 - Springer
Insecticidal toxicities of bioactive constituent from Diospyros kaki roots and its structural derivatives were evaluated against the larvae of Aedes aegypti, Culex pipiens pallens, and …
Number of citations: 0 link.springer.com
M Ukaegbu, RJ Butcher, NM Enwerem… - … Section E: Structure …, 2012 - scripts.iucr.org
In the crystal structure of the title compound, C12H8Cl2O4, molecules crystallize in planes parallel to (-204) with an interplanar distance of 3.288 (2) Å [centroid–centroid distance = …
Number of citations: 0 scripts.iucr.org
OP Shestak, NN Balaneva… - Natural Product …, 2016 - journals.sagepub.com
A simple and effective synthesis of spinochrome D (1) (2,3,5,6,8-pentahydroxy-1,4-naphthoquinone), a pigment of different sea urchin species, has been developed starting from 2,3-…
Number of citations: 0 journals.sagepub.com
OP Shestak, VP Anufriev… - Natural product …, 2014 - journals.sagepub.com
A concise route to spinochrome E (1) (2,3,5,6,7,8-hexahydroxy-1,4-naphthoquinone), a pigment isolated from sea urchins of different species, has been developed starting from either …
Number of citations: 0 journals.sagepub.com
沈主嚥 - 2002 - dspace.ewha.ac.kr
Quinone 유도체들은 항진균, 항암, 항균, 항말라리아, nitric oxide synthase(NOS) 저해작용 등 여러 가지 생리활성을 나타낸다. 이에 본 연구에서는 quinone 유도체 중 유럽과 동양에서 오래전…
Number of citations: 0 dspace.ewha.ac.kr
KB Andersen - Acta Chemica Scandinavica, 1999 - researchgate.net
The four 1, 4-naphthoquinones, l, 4-naphthoquinone, 2, 3-dichloro-1, 4-naphthoquinone, 5, 8-dihydroxy-1, 4-naphthoquinone (naphthazarin) and 2, 3-dichloro-5, 8-dihydroxy-1, 4-…
Number of citations: 0 www.researchgate.net
I Khelifi, M Saada, EA Hayouni, A Tourette… - Arabian Journal for …, 2020 - Springer
Discovering new antioxidant agents and optimizing their processing is a necessity to treat skin diseases. The assessment of quality and antioxidant activity of topical formulations based …
Number of citations: 0 link.springer.com
JY Shim, HJ You, KU Choi, IH Choi, MJ Chae… - 대한약학회학술 …, 2002 - dbpia.co.kr
2-Arylthio-, 2-arylthio-5-methoxy-, 2, 3-bisarylthio-juglones and 2, 3-bisarylthio-5, 8-dimethoxy-1, 4-naphthoquinones were newly systhesized for the evaluation of antifungal activities. …
Number of citations: 0 www.dbpia.co.kr

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